Diethyl acryloylphosphonate
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Overview
Description
Diethyl acryloylphosphonate is an organophosphorus compound characterized by the presence of both a phosphonate and an acrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl acryloylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an acrylate ester under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as iodine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl acryloylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the acrylate group to an alkyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acids and phosphonates.
Reduction: Alkylated derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl acryloylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is explored for its potential as a bioisostere in drug design.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl acryloylphosphonate involves its interaction with various molecular targets. The acrylate group can undergo Michael addition reactions, while the phosphonate group can participate in coordination chemistry. These interactions enable the compound to modulate biological pathways and exhibit bioactivity .
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl methylphosphonate
- Diethyl chloromethylphosphonate
Comparison: Diethyl acryloylphosphonate is unique due to the presence of both acrylate and phosphonate groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers enhanced functionality for applications in organic synthesis and materials science .
Properties
CAS No. |
54559-39-6 |
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Molecular Formula |
C7H13O4P |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
1-diethoxyphosphorylprop-2-en-1-one |
InChI |
InChI=1S/C7H13O4P/c1-4-7(8)12(9,10-5-2)11-6-3/h4H,1,5-6H2,2-3H3 |
InChI Key |
BEZCEQQRYYDZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)C=C)OCC |
Origin of Product |
United States |
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